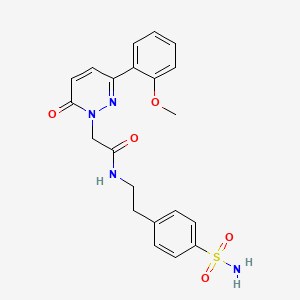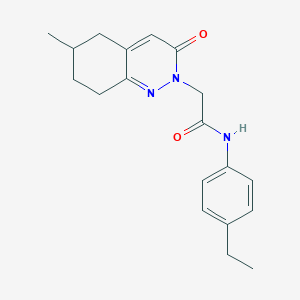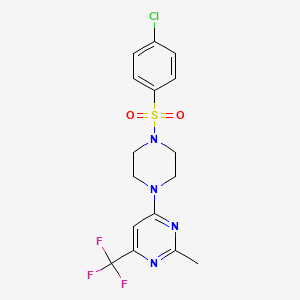![molecular formula C9H12N4OS B2802196 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034552-67-3](/img/structure/B2802196.png)
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a complex organic molecule. It contains a bicyclic heptane structure with a sulfur atom (thia) and a nitrogen atom (aza). Attached to this bicyclic structure is a 1,2,3-triazole ring, which is a type of heterocycle containing three nitrogen atoms .
Scientific Research Applications
Synthesis of Bridged Aza-bicyclic Structures
The compound can be used in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Drug Discovery
Compounds containing a triazole, such as this one, are significant heterocycles that exhibit broad biological activities . They have been used in the development of a great quantity of drugs .
Antimicrobial Applications
Triazole compounds have shown antimicrobial properties . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antifungal Applications
Triazole compounds have been used in the development of antifungal drugs . For example, fluconazole and voriconazole are commonly used antifungals in clinical application .
Anticancer Applications
Triazole compounds have shown anticancer properties . For example, Letrozole, anastrozole, and vorozole are effective anticancer drugs .
Antiviral Applications
Triazole compounds have shown antiviral properties . For example, Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis .
Material Chemistry
Triazole compounds have important application value in various fields, such as agrochemistry and material chemistry .
Bioconjugation and Chemical Biology
Triazole compounds have found broad applications in bioconjugation and chemical biology .
Mechanism of Action
Target of Action
The primary targets of the compound “2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone” are currently unknown. The compound is a complex structure that includes a 2-thia-5-azabicyclo[2.2.1]heptane core and a 1-methyl-1H-1,2,3-triazole moiety
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Triazole compounds are known to exhibit a broad range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The specific pathways affected by this compound and their downstream effects require further investigation.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the broad biological activities of triazole compounds , it is plausible that this compound could have diverse effects at the molecular and cellular levels
properties
IUPAC Name |
(1-methyltriazol-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-12-4-8(10-11-12)9(14)13-3-7-2-6(13)5-15-7/h4,6-7H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQPFLYSYLDUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802114.png)


![Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate](/img/structure/B2802119.png)
![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)


![4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2802125.png)
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)



